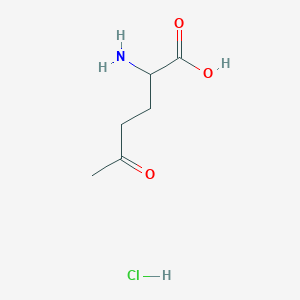
2-Amino-5-oxohexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-oxohexanoic acid hydrochloride is a 5-oxo monocarboxylic acid and a non-proteinogenic alpha-amino acid . It is functionally related to a hexanoic acid . It is a conjugate acid of a 2-amino-5-oxohexanoate .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-oxohexanoic acid hydrochloride is C6H11NO3 . The InChI representation of the molecule is InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-5-oxohexanoic acid hydrochloride is 181.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 145.07389321 g/mol .
Aplicaciones Científicas De Investigación
Chemical and Biological Properties
2-Amino-5-oxohexanoic acid hydrochloride is not directly highlighted in the searched literature; however, the scientific applications of related compounds and the importance of amino acids and their derivatives in biological systems provide indirect insights into potential areas of research and application for this compound.
Role in Metabolic Pathways
The metabolic significance of amino acid derivatives, including their role in biosynthesis and metabolic pathways, is well-documented. For instance, 5-Aminolevulinic acid (ALA), a heme precursor, has been extensively studied for its ability to produce fluorescence in certain cancers when converted to protoporphyrin IX (PpIX), aiding in surgical tumor resection (Traylor et al., 2021). This indicates the potential for 2-Amino-5-oxohexanoic acid hydrochloride to be involved in similar biochemical pathways or serve as a precursor in synthetic or metabolic pathways of interest in research or clinical applications.
Polymer and Material Science
Highly branched polymers based on poly(amino acid)s have garnered attention for biomedical applications, highlighting the versatility of amino acid derivatives in creating biocompatible and biodegradable materials. Such polymers, which can be synthesized from natural amino acids, have been explored for drug and gene delivery systems, showcasing the broad utility of amino acid derivatives in developing new materials with specific functions (Thompson & Scholz, 2021). This suggests that derivatives like 2-Amino-5-oxohexanoic acid hydrochloride could contribute to novel polymer structures with unique physical, chemical, or biological properties.
Analytical and Spectroscopic Techniques
The incorporation of specific amino acid derivatives into peptides has been crucial for studying peptide structure and dynamics. The paramagnetic amino acid TOAC, for example, has been used in EPR spectroscopy to analyze peptide backbones and secondary structures, demonstrating the potential of amino acid derivatives as spectroscopic probes or labels in biochemical research (Schreier et al., 2012). This opens the possibility for 2-Amino-5-oxohexanoic acid hydrochloride to be used in similar capacities, either as a spectroscopic label or as a structural component in peptides and proteins of interest in research.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
IUPAC Name |
2-amino-5-oxohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNJDNWRUMSAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)
![[2-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1378389.png)





![4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile](/img/structure/B1378399.png)
![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)

